molecular formula C10H18O2 B6616395 3-cyclohexyl-3-hydroxybutanal CAS No. 1487723-33-0

3-cyclohexyl-3-hydroxybutanal

Cat. No. B6616395
CAS RN: 1487723-33-0
M. Wt: 170.25 g/mol
InChI Key: ZMKVIYAOAXOAPJ-UHFFFAOYSA-N
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Description

3-cyclohexyl-3-hydroxybutanal (CHB) is an important organic compound that has been widely studied in various scientific fields. It is a cyclic aldehyde that is found in essential oils, and it is an important component of many pharmaceutical and cosmetic products. CHB has been used in the synthesis of various compounds, and it is also used in the production of important organic intermediates. In addition, CHB has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and hormones.

Scientific Research Applications

3-cyclohexyl-3-hydroxybutanal has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and hormones. 3-cyclohexyl-3-hydroxybutanal has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, and it has been studied for its potential use in the treatment of various diseases. 3-cyclohexyl-3-hydroxybutanal has also been studied for its ability to inhibit the growth of certain bacteria and fungi, and it has been studied for its potential use as an insect repellent. In addition, 3-cyclohexyl-3-hydroxybutanal has been studied for its potential use in the synthesis of various compounds, including pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The exact mechanism of action of 3-cyclohexyl-3-hydroxybutanal is not fully understood, but it is believed to involve the inhibition of certain enzymes and hormones. 3-cyclohexyl-3-hydroxybutanal has been found to interact with various enzymes and hormones, including cytochrome P450 enzymes, cyclooxygenase enzymes, and nuclear receptors. In addition, 3-cyclohexyl-3-hydroxybutanal has been found to interact with various proteins and other cellular components, including lipids, proteins, and DNA. These interactions are believed to be responsible for the various therapeutic effects of 3-cyclohexyl-3-hydroxybutanal.
Biochemical and Physiological Effects
3-cyclohexyl-3-hydroxybutanal has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, 3-cyclohexyl-3-hydroxybutanal has been found to have anti-bacterial and anti-fungal activities, and it has been found to have insect repellent properties. 3-cyclohexyl-3-hydroxybutanal has also been found to have neuroprotective, cardioprotective, and hepatoprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclohexyl-3-hydroxybutanal in lab experiments is that it is relatively easy to synthesize and it is relatively inexpensive. In addition, 3-cyclohexyl-3-hydroxybutanal is generally stable and it is not toxic. However, there are some limitations to using 3-cyclohexyl-3-hydroxybutanal in lab experiments. For example, 3-cyclohexyl-3-hydroxybutanal is not soluble in water, which can make it difficult to use in certain experiments. In addition, 3-cyclohexyl-3-hydroxybutanal can be volatile and it can react with other compounds, which can limit its use in certain experiments.

Future Directions

The potential therapeutic applications of 3-cyclohexyl-3-hydroxybutanal are still being explored, and there are many potential future directions for research. For example, further research could be conducted to investigate the effects of 3-cyclohexyl-3-hydroxybutanal on various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, further research could be conducted to investigate the potential use of 3-cyclohexyl-3-hydroxybutanal in the synthesis of various compounds, including pharmaceuticals, cosmetics, and food additives. Finally, further research could be conducted to investigate the mechanism of action of 3-cyclohexyl-3-hydroxybutanal and to identify new therapeutic targets.

Synthesis Methods

3-cyclohexyl-3-hydroxybutanal is synthesized by the reaction of cyclohexanol and formaldehyde in the presence of a base catalyst. The reaction is typically performed at room temperature, and the yields are generally high. The reaction is typically performed in a two-step process, with the first step involving the formation of an aldol condensation product, which is then hydrolyzed to form 3-cyclohexyl-3-hydroxybutanal. The reaction is typically performed in a solvent such as ethanol, and the reaction can be catalyzed with a variety of bases, including sodium hydroxide, potassium hydroxide, and sodium carbonate.

properties

IUPAC Name

3-cyclohexyl-3-hydroxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKVIYAOAXOAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)(C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-3-hydroxybutanal

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